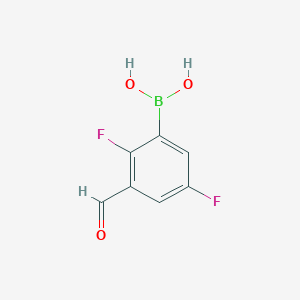

(2,5-Difluoro-3-formylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5-Difluoro-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a formyl group at the 3 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (2,5-Difluoro-3-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-Difluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., K2CO3), and a solvent like toluene or ethanol.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Produces (2,5-Difluoro-3-carboxyphenyl)boronic acid.

Reduction: Produces (2,5-Difluoro-3-hydroxymethylphenyl)boronic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that boronic acids, including (2,5-difluoro-3-formylphenyl)boronic acid, exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the interaction of the boronic acid moiety with diols present in biological systems, leading to disruption of essential cellular processes .

Pharmaceutical Applications

Boronic acids have been extensively studied for their role in drug design. The ability of this compound to form reversible covalent bonds with diols makes it a candidate for developing inhibitors for enzymes that utilize diols as substrates. This property is particularly relevant in designing inhibitors for glycosidases and proteases, which are crucial in various disease states .

Materials Science

Synthesis of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating functional materials with specific properties. For instance, its ability to interact with sugars through boronate ester formation can be utilized in the development of sensors for glucose monitoring or other saccharides .

Nanomaterials

Research has also focused on using boronic acids in the synthesis of nanomaterials. The unique properties of this compound can enhance the functionality of nanoparticles used in drug delivery systems or as catalysts in chemical reactions .

Biochemical Applications

Bioconjugation Techniques

One of the promising applications of this compound is in bioconjugation strategies. The compound can be used to create linkers for the immobilization of biomolecules such as antibodies or enzymes through selective binding to glycosylated targets. This approach is beneficial for developing diagnostic tools and therapeutic agents .

Glycoprotein Enrichment

The affinity of boronic acids for diols makes them suitable for enriching glycoproteins from complex mixtures. This application is crucial in proteomics research, where isolating glycoproteins can lead to better understanding and treatment of diseases related to glycosylation abnormalities .

Case Studies

Mécanisme D'action

The mechanism of action of (2,5-Difluoro-3-formylphenyl)boronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, making it a useful tool in designing enzyme inhibitors. The formyl group can undergo various chemical transformations, allowing for further functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Formylphenylboronic acid: Similar structure but lacks the fluorine substituents, making it less reactive in certain contexts.

4-Formylphenylboronic acid: Another isomer with the formyl group at the 4 position, which affects its reactivity and applications.

2-Formylphenylboronic acid: The formyl group is at the 2 position, leading to different steric and electronic properties.

Uniqueness

The fluorine atoms increase the compound’s stability and can influence its interactions with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

(2,5-Difluoro-3-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and enzyme inhibition.

The compound has the molecular formula C7H6BF2O3 and a molecular weight of 185.93 g/mol. Its structure features two fluorine atoms and a formyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity. This mechanism is similar to other boronic acids, which often act as enzyme inhibitors by targeting active sites through reversible covalent bonding with hydroxyl groups present in the enzyme structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various microorganisms, including bacteria and fungi.

- Bacterial Activity : It shows moderate antibacterial effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than some existing antibiotics like AN2690 (Tavaborole) .

- Fungal Activity : The compound also displays antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .

Anticancer Potential

There is ongoing research into the anticancer properties of boronic acids, including this compound. These compounds may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Data Table: Biological Activity Summary

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate antibacterial | < 10 µg/mL |

| Bacillus cereus | Moderate antibacterial | < 5 µg/mL |

| Candida albicans | Moderate antifungal | < 15 µg/mL |

| Aspergillus niger | Significant antifungal | < 10 µg/mL |

Case Studies

- Antimicrobial Study : A study published in 2020 investigated the antimicrobial properties of various phenylboronic acids, including this compound. The results indicated that the presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to microbial targets, thereby increasing its efficacy against both bacterial and fungal strains .

- Enzyme Inhibition : Another study focused on the interaction of boronic acids with leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. The findings suggested that this compound could act as a competitive inhibitor of LeuRS, potentially leading to new therapeutic strategies for treating infections caused by resistant strains .

Propriétés

IUPAC Name |

(2,5-difluoro-3-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFWTFPLYNTOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.